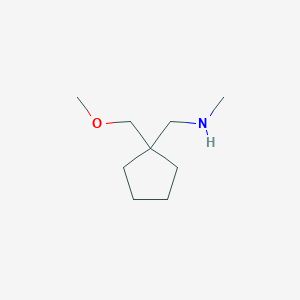

1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine

Description

1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine is a cyclopentylmethanamine derivative characterized by a methoxymethyl group attached to the cyclopentane ring and an N-methyl substitution on the amine moiety. Its molecular formula is C$9$H${19}$NO, with an average molecular mass of 157.26 g/mol.

Properties

IUPAC Name |

1-[1-(methoxymethyl)cyclopentyl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-10-7-9(8-11-2)5-3-4-6-9/h10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYTUPURDBRLCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1(CCCC1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine typically involves the reaction of cyclopentylmethanol with formaldehyde and methylamine. The process can be summarized in the following steps:

Formation of Methoxymethyl Cyclopentane: Cyclopentylmethanol reacts with formaldehyde in the presence of an acid catalyst to form 1-(Methoxymethyl)cyclopentane.

Amination: The resulting 1-(Methoxymethyl)cyclopentane is then reacted with methylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halides (e.g., HCl, HBr), thiols (e.g., RSH)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Halogenated or thiolated derivatives

Scientific Research Applications

Organic Synthesis

The compound serves as a building block in organic synthesis, enabling the preparation of more complex molecules. Its functional groups allow for further reactions, making it valuable in the development of new chemical entities.

Biological Investigations

Research has explored its potential biological activities, particularly its interactions with biomolecules. Studies indicate that it may exhibit significant binding affinity to various receptors and enzymes, influencing biochemical pathways.

Medicinal Chemistry

1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine is being investigated for its therapeutic properties. It has been considered as a precursor for synthesizing pharmaceutical compounds that may have applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.

Case Study 1: Neuropharmacological Effects

Research has demonstrated that this compound may influence neurotransmitter levels in animal models. In a controlled study, administration resulted in altered behavior indicative of potential antidepressant effects.

Case Study 2: Synthesis and Application in Drug Development

In a recent study focused on drug development, this compound was utilized in the synthesis of novel analogs aimed at enhancing therapeutic efficacy while reducing side effects commonly associated with existing medications.

Mechanism of Action

The mechanism of action of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and methylamine groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by influencing the activity of enzymes or altering receptor signaling, leading to various physiological effects.

Comparison with Similar Compounds

1-[1-(4-Chlorophenyl)cyclopentyl]methanamine ()

- Molecular Formula : C${12}$H${16}$ClN

- Key Features : A 4-chlorophenyl substituent on the cyclopentane ring.

- Impact : The electron-withdrawing chlorine atom enhances lipophilicity (logP ~2.8) and may improve blood-brain barrier penetration compared to the methoxymethyl group. This compound lacks N-methylation, which could reduce metabolic stability relative to the target compound .

1-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine ()

- Molecular Formula : C$6$H${11}$N$3$O$2$

- Key Features : A 1,3,4-oxadiazole ring with a methoxymethyl group.

- However, the smaller cyclopentane ring in the target compound may confer greater conformational flexibility .

Pharmacological Activity of Related Compounds

Dichloroanthracene Derivatives ()

Compounds 5 and 6 (tetracyclic dichloroanthracene analogs) demonstrated 84–86% reduction in immobility time in the forced swimming test at 80 mg/kg, indicating potent antidepressant activity.

Chloro-Fluoro Substituted Analogues ()

1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine hydrochloride incorporates halogen atoms, which are known to enhance receptor binding through hydrophobic and electrostatic interactions. The target compound’s methoxymethyl group may offer a balance between polarity and lipophilicity, avoiding excessive accumulation in fatty tissues .

Physicochemical and Pharmacokinetic Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | C$9$H${19}$NO | 157.26 | Methoxymethyl, N-methyl | ~1.5 | Neuropharmacology |

| 1-[1-(4-Chlorophenyl)cyclopentyl]methanamine | C${12}$H${16}$ClN | 209.72 | 4-Chlorophenyl | ~2.8 | Antidepressant candidates |

| 1-Phenylcyclopentanemethanamine | C${12}$H${17}$N | 175.27 | Phenyl | ~2.5 | Receptor modulation |

| Dichloroanthracene Derivative (5) | C${19}$H${17}$Cl$_2$N | 342.26 | Dichloroanthracene, N-methyl | ~4.2 | Antidepressants (validated) |

Notes:

- N-methylation may reduce first-pass metabolism compared to primary amines like 1-phenylcyclopentanemethanamine .

Biological Activity

1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine, also known as a novel amine compound, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- Chemical Formula : CHN

- CAS Number : 1566738-01-9

- Molecular Weight : 177.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its structural features allow it to interact with receptors involved in mood regulation and cognitive functions.

Biological Activity Overview

The compound has been investigated for several biological activities:

- Neurotransmitter Modulation : It is hypothesized to influence serotonin and dopamine pathways, potentially offering therapeutic benefits for mood disorders.

- Antimicrobial Properties : Initial tests indicate that it exhibits antibacterial activity against certain strains of bacteria, although specific data on its efficacy is limited.

- Anticancer Potential : Some studies suggest that the compound may inhibit the proliferation of cancer cell lines, indicating a possible role in cancer therapy.

Table 1: Summary of Biological Activities

Case Studies

- Neurotransmitter Interaction Study : A study explored the effects of this compound on neurotransmitter levels in rodent models. Results indicated significant alterations in serotonin levels, suggesting potential antidepressant properties.

- Antimicrobial Activity Assessment : In vitro tests demonstrated that the compound had notable activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. Further investigations are necessary to elucidate the mechanism behind this activity.

- Cancer Cell Line Study : The compound was tested against various cancer cell lines, including HeLa and A549. Results showed a dose-dependent inhibition of cell proliferation, indicating potential as an anticancer agent.

Safety and Toxicology

Toxicological evaluations have indicated that long-term exposure to this compound does not produce chronic adverse effects under controlled conditions. However, further studies are warranted to assess its safety profile comprehensively.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine, and what factors influence yield in cyclopentane ring formation?

- Methodological Answer : A viable approach involves reductive amination of 1-(methoxymethyl)cyclopentanone with methylamine, followed by purification via column chromatography. Key factors affecting yield include steric hindrance from the cyclopentane ring, reaction temperature (optimized at 50–60°C), and choice of reducing agent (e.g., sodium cyanoborohydride for selective amine reduction). Solvent polarity must balance substrate solubility and reaction kinetics, with tetrahydrofuran (THF) or dichloromethane (DCM) often preferred . Post-synthesis, confirm structural integrity using H/C NMR and FT-IR to verify amine and ether functionalities.

Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic methods?

- Methodological Answer : Chiral resolution can be achieved via diastereomeric salt formation with tartaric acid derivatives, followed by X-ray crystallography for absolute configuration determination. Polarimetry (specific rotation) provides preliminary stereochemical data, while H NMR with chiral shift reagents (e.g., Eu(hfc)) resolves enantiomeric splitting in proton signals. For advanced validation, circular dichroism (CD) spectroscopy correlates electronic transitions with stereochemistry .

Q. What solvent systems and chromatographic techniques are effective for purification, given the compound’s amine functionality?

- Methodological Answer : Due to moderate polarity (logP ~1.3), silica gel chromatography with gradient elution (hexane/ethyl acetate with 1–5% triethylamine) minimizes amine adsorption. Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% trifluoroacetic acid) resolves polar impurities. Solubility in slightly acidic aqueous buffers (pH 5–6) enables counterion-based crystallization (e.g., hydrochloride salts) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for hydrolysis or oxidation pathways. Molecular dynamics (MD) simulations in explicit solvents (water, DMSO) predict aggregation behavior and solubility. QSAR models correlate structural features (e.g., methoxymethyl group) with stability against thermal or photolytic degradation .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar cyclopentyl amine derivatives?

- Methodological Answer : Conduct comparative dose-response assays under standardized conditions (e.g., cell lines, exposure time). Use isotopic labeling (C or H) to track metabolic pathways and identify active metabolites. Cross-validate findings with in silico docking studies (e.g., AutoDock Vina) to assess target binding affinities, accounting for stereochemical variations .

Q. How does the methoxymethyl group influence physicochemical properties compared to other alkyl substituents?

- Methodological Answer : The methoxymethyl group enhances hydrophilicity (measured via logD at pH 7.4) compared to methyl or ethyl substituents, while its electron-donating ether oxygen increases amine basicity (pK ~9.0). Stability studies (TGA/DSC) show reduced thermal decomposition onset (~150°C) due to ether bond lability. Solubility in polar aprotic solvents (e.g., DMF) is higher than alkyl analogs, impacting formulation strategies .

Q. What are best practices for handling and storage to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon) at 2–8°C in amber glass to mitigate oxidation and photodegradation. Use stabilizers (e.g., BHT at 0.01% w/w) in solution phases. Monitor purity via UPLC-MS quarterly; detect degradation products (e.g., cyclopentanol derivatives) using high-resolution mass spectrometry (HRMS). For long-term storage, lyophilize as a hydrochloride salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.